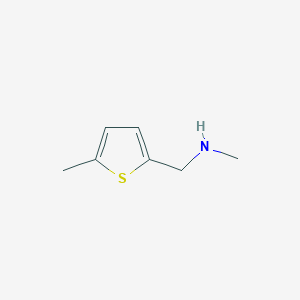

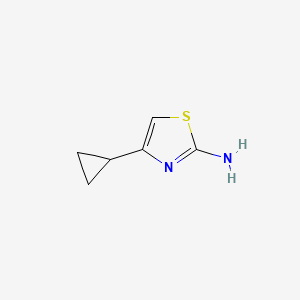

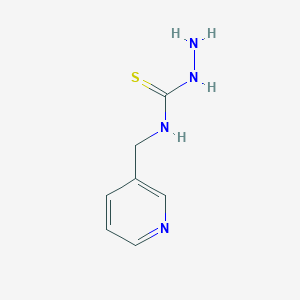

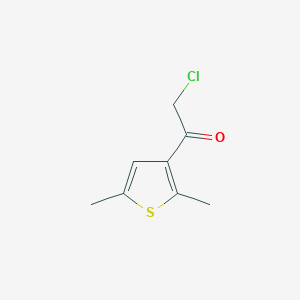

N-methyl-1-(5-methylthiophen-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-1-(5-methylthiophen-2-yl)methanamine is a compound found in plants and animals, and is used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, with some promising results. This compound is also known as 5-methylthiophen-2-ylmethanamine or 5-MTMA.

Scientific Research Applications

Ambient-Temperature Synthesis

A study demonstrated the synthesis of a novel compound similar to N-methyl-1-(5-methylthiophen-2-yl)methanamine at ambient temperature, highlighting its potential for efficient production in chemical research (Becerra, Cobo, & Castillo, 2021).

Novel Aryloxyethyl Derivatives

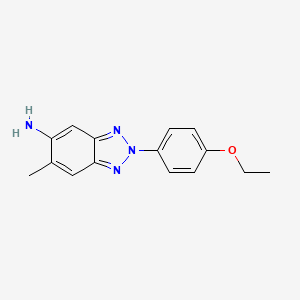

Research on derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, a compound structurally related to this compound, has shown potential in developing new antidepressant drugs. These derivatives were identified as serotonin 5-HT1A receptor-biased agonists with promising antidepressant-like activity (Sniecikowska et al., 2019).

Synthesis of Heterocyclic Schiff Bases

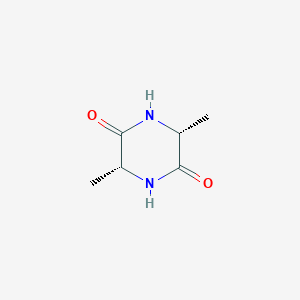

A study focused on the synthesis of heterocyclic Schiff bases of 3-aminomethyl pyridine, structurally akin to this compound, revealing their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Electro-Optic Materials

Research involving pyrrole-based donor-acceptor chromophores, which are structurally related to this compound, has been conducted to develop advanced electro-optic materials (Facchetti et al., 2003).

Photocytotoxicity in Red Light

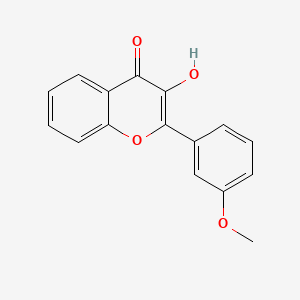

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a compound related to this compound, were synthesized and studied for their photocytotoxic properties. These complexes showed potential for generating reactive oxygen species and inducing apoptosis in cancer cells when exposed to red light (Basu et al., 2014).

Sensing Metal Ions

A study on azomethine-thiophene pincer ligands, which share a structural similarity with this compound, focused on their application in fluorescence and MALDI-TOF-MS for sensing metal ions (Pedras et al., 2007).

properties

IUPAC Name |

N-methyl-1-(5-methylthiophen-2-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-3-4-7(9-6)5-8-2/h3-4,8H,5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPLAHRPQQWZFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00359383 |

Source

|

| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82230-49-7 |

Source

|

| Record name | N-methyl-1-(5-methylthiophen-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00359383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]imino}methyl)benzenol](/img/structure/B1348619.png)